Cas no 82857-39-4 (S-(+)-Atomoxetine Hydrochloride)

S-(+)-Atomoxetine Hydrochloride structure
82857-39-4 structure
商品名:S-(+)-Atomoxetine Hydrochloride
CAS番号:82857-39-4
MF:C17H22ClNO
メガワット:291.815683841705
MDL:MFCD11035876
CID:823988
PubChem ID:9926055

S-(+)-Atomoxetine Hydrochloride 化学的及び物理的性質

名前と識別子

    • Atomoxetine S-Isomer
    • ent S-(+)-Atomoxetine Hydrochloride
    • (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine,hydrochloride
    • (S)-N-Methyl-γ-(2-methylphenoxy)benzenepropanamine hydrochloride
    • (S)-Tomoxetine hydrochloride
    • (S)-(+)-Tomoxetine hydrochloride
    • LY 139602
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (S)- (ZCI)
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (γS)- (9CI)
    • (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, hydrochloride (1:1), (gammaS)-
    • (+)-Tomoxetine hydrochloride
    • ATOMOXETINE HYDROCHLORIDE, (S)-
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, hydrochloride, (S)-
    • AKOS040744753
    • DTXSID70232033
    • ATOMOXETINE S-ISOMER HYDROCHLORIDE [USP-RS]
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, hydrochloride, (gammaS)-
    • UNII-EHM88LDX7Z
    • CS-0341871
    • MFCD11035876
    • LY-139602
    • SCHEMBL2206798
    • S-(+)-Atomoxetine Hydrochloride
    • (S)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
    • 82857-39-4
    • EHM88LDX7Z
    • MDL: MFCD11035876
    • インチ: 1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1
    • InChIKey: LUCXVPAZUDVVBT-LMOVPXPDSA-N
    • ほほえんだ: [C@@H](C1C=CC=CC=1)(CCNC)OC1C=CC=CC=1C.Cl

計算された属性

  • せいみつぶんしりょう: 291.13900
  • どういたいしつりょう: 291.1389920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 237
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • ゆうかいてん: 162-163 ºC
  • PSA: 21.26000
  • LogP: 4.91750

S-(+)-Atomoxetine Hydrochloride セキュリティ情報

  • 危険物輸送番号:UN 2811 6.1 / PGII

S-(+)-Atomoxetine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB536581-50mg
(S)-Tomoxetine hydrochloride; .
82857-39-4
50mg
€311.70 2025-02-27
eNovation Chemicals LLC
Y1122422-250mg
(S)-Tomoxetine hydrochloride
82857-39-4 95%
250mg
$370 2024-07-28
eNovation Chemicals LLC
Y1122422-1g
(S)-Tomoxetine hydrochloride
82857-39-4 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1122422-100mg
(S)-Tomoxetine hydrochloride
82857-39-4 95%
100mg
$255 2024-07-28
eNovation Chemicals LLC
Y1122422-500mg
(S)-Tomoxetine hydrochloride
82857-39-4 95%
500mg
$610 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1151S-5g
(S)-Tomoxetine hydrochloride
82857-39-4 97%
5g
16621.63CNY 2021-05-07
abcr
AB536581-1g
(S)-Tomoxetine hydrochloride; .
82857-39-4
1g
€1660.60 2025-02-27
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1151S-1g
(S)-Tomoxetine hydrochloride
82857-39-4 97%
1g
¥8726.45 2025-01-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1151S-5g
(S)-Tomoxetine hydrochloride
82857-39-4 97%
5g
¥34958.27 2025-01-22
abcr
AB536581-100mg
(S)-Tomoxetine hydrochloride; .
82857-39-4
100mg
€402.00 2025-02-27

S-(+)-Atomoxetine Hydrochloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  -10 °C; 2 h, 0 °C
2.1 Reagents: Diethyl azodicarboxylate Solvents: Diethyl ether ;  2.5 h, -10 °C
3.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 - 70 °C
4.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.2 -78 °C
2.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
3.1 Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ,  Water ;  24 h, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -10 °C; 1 h, 0 °C
5.1 Reagents: Triethylamine Solvents: Diethyl ether ;  -10 °C; 2 h, 0 °C
6.1 Reagents: Diethyl azodicarboxylate Solvents: Diethyl ether ;  2.5 h, -10 °C
7.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 - 70 °C
8.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Hexamethylphosphoramide
1.4 Reagents: Hydrochloric acid Solvents: Toluene ,  Heptane
リファレンス
A convenient method for preparing enantiomerically pure norfluoxetine, fluoxetine and tomoxetine
Koenig, Thomas M.; et al, Tetrahedron Letters, 1994, 35(9), 1339-42

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diethyl azodicarboxylate Solvents: Diethyl ether ;  2.5 h, -10 °C
2.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 - 70 °C
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Vitride Solvents: Toluene ,  1,2-Dimethoxyethane
2.1 Reagents: Triethylamine Solvents: Diethyl ether
3.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether
4.1 Solvents: Tetrahydrofuran
リファレンス
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al
Gao, Y.; et al, Journal of Organic Chemistry, 1988, 53(17), 4081-4

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 - 70 °C
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Magnesium chloride Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ,  Water ;  24 h, 30 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt
3.1 Reagents: Triethylamine Solvents: Diethyl ether ;  1 h, -10 °C; 2 h, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
4.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ,  Toluene ;  1 h, -10 °C; 1.5 h, 0 °C
5.1 Solvents: Tetrahydrofuran ,  Water ;  4 h, 60 - 65 °C
6.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 - 2 h, rt
2.1 Reagents: Magnesium chloride Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ,  Water ;  24 h, 30 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt
4.1 Reagents: Triethylamine Solvents: Diethyl ether ;  1 h, -10 °C; 2 h, 0 °C
4.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
5.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ,  Toluene ;  1 h, -10 °C; 1.5 h, 0 °C
6.1 Solvents: Tetrahydrofuran ,  Water ;  4 h, 60 - 65 °C
7.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
2.1 Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ,  Water ;  24 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -10 °C; 1 h, 0 °C
4.1 Reagents: Triethylamine Solvents: Diethyl ether ;  -10 °C; 2 h, 0 °C
5.1 Reagents: Diethyl azodicarboxylate Solvents: Diethyl ether ;  2.5 h, -10 °C
6.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 - 70 °C
7.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  1 h, -10 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ,  Toluene ;  1 h, -10 °C; 1.5 h, 0 °C
3.1 Solvents: Tetrahydrofuran ,  Water ;  4 h, 60 - 65 °C
4.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  1 h, -10 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ,  Toluene ;  1 h, -10 °C; 1.5 h, 0 °C
4.1 Solvents: Tetrahydrofuran ,  Water ;  4 h, 60 - 65 °C
5.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate
2.1 Solvents: Ethanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether
2.1 Solvents: Tetrahydrofuran
リファレンス
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al
Gao, Y.; et al, Journal of Organic Chemistry, 1988, 53(17), 4081-4

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ,  Toluene ;  1 h, -10 °C; 1.5 h, 0 °C
2.1 Solvents: Tetrahydrofuran ,  Water ;  4 h, 60 - 65 °C
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether
3.1 Solvents: Tetrahydrofuran
リファレンス
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al
Gao, Y.; et al, Journal of Organic Chemistry, 1988, 53(17), 4081-4

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -10 °C; 1 h, 0 °C
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  -10 °C; 2 h, 0 °C
3.1 Reagents: Diethyl azodicarboxylate Solvents: Diethyl ether ;  2.5 h, -10 °C
4.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 - 70 °C
5.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ,  Water ;  24 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -10 °C; 1 h, 0 °C
3.1 Reagents: Triethylamine Solvents: Diethyl ether ;  -10 °C; 2 h, 0 °C
4.1 Reagents: Diethyl azodicarboxylate Solvents: Diethyl ether ;  2.5 h, -10 °C
5.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 - 70 °C
6.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 - 2 h, rt
3.1 Reagents: Magnesium chloride Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ,  Water ;  24 h, 30 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt
5.1 Reagents: Triethylamine Solvents: Diethyl ether ;  1 h, -10 °C; 2 h, 0 °C
5.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
6.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ,  Toluene ;  1 h, -10 °C; 1.5 h, 0 °C
7.1 Solvents: Tetrahydrofuran ,  Water ;  4 h, 60 - 65 °C
8.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

ごうせいかいろ 22

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al
Gao, Y.; et al, Journal of Organic Chemistry, 1988, 53(17), 4081-4

ごうせいかいろ 23

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Water ;  4 h, 60 - 65 °C
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

S-(+)-Atomoxetine Hydrochloride Raw materials

S-(+)-Atomoxetine Hydrochloride Preparation Products

S-(+)-Atomoxetine Hydrochloride 関連文献

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Amadis Chemical Company Limited
(CAS:82857-39-4)S-(+)-Atomoxetine Hydrochloride
A1042439
清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg/50mg
価格 ($):1094.0/4381.0/602.0/356.0/232.0/171.0